molecular formula C13H20ClNO4S B603129 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide CAS No. 1206144-03-7

3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide

Cat. No. B603129
CAS RN: 1206144-03-7
M. Wt: 321.82g/mol
InChI Key: DCMHQJSWFNHIKV-UHFFFAOYSA-N
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Description

3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide, also known as BHBS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. BHBS has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide inhibits Kv1.3 by binding to the channel's pore region, blocking the flow of potassium ions across the membrane. This results in the depolarization of the cell membrane and the inhibition of downstream signaling pathways. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has also been found to inhibit other ion channels, including the calcium-activated potassium channel KCa3.1.
Biochemical and Physiological Effects:
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the modulation of insulin secretion, and the inhibition of cancer cell proliferation. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has several advantages for use in lab experiments, including its high potency and selectivity for Kv1.3, its availability in pure form, and its ability to inhibit other ion channels. However, 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide, including the development of more potent and selective inhibitors of Kv1.3, the investigation of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a therapeutic agent for inflammatory diseases and cancer, and the exploration of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a tool for studying other ion channels and receptors. Additionally, the development of new synthesis methods for 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide could lead to the production of more efficient and cost-effective inhibitors.

Synthesis Methods

The synthesis of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 2-hydroxypropylamine. The resulting product is purified using recrystallization, yielding 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a white crystalline powder. The synthesis of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been optimized to produce high yields of pure product, making it readily available for scientific research applications.

Scientific Research Applications

3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, enzymes, and receptors. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been found to be a potent inhibitor of the voltage-gated potassium channel Kv1.3, making it a valuable tool for investigating the role of Kv1.3 in various biological processes, including T cell activation and proliferation.

properties

IUPAC Name

3-butoxy-4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S/c1-3-4-7-19-13-8-11(5-6-12(13)14)20(17,18)15-9-10(2)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMHQJSWFNHIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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